molecular formula C13H19NO3 B7593438 N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide

N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide

Cat. No. B7593438
M. Wt: 237.29 g/mol
InChI Key: HSPOPYVKVADFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide, also known as OPF-308, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. It belongs to the class of furan carboxamides and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a decrease in inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide is its potential use as an anti-inflammatory and analgesic agent. It has also been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, research can be conducted to improve its solubility and bioavailability, making it more suitable for in vivo use. Finally, more studies can be conducted to explore its potential applications in other fields of research such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. It is synthesized through a multistep process and has been found to exhibit anti-inflammatory and analgesic properties, as well as potential anticancer effects. While it has advantages, such as its potential use as an anti-inflammatory and analgesic agent, it also has limitations, such as its limited solubility in water. Future research can be conducted to further investigate its mechanism of action, improve its solubility and bioavailability, and explore its potential applications in other fields of research.

Synthesis Methods

N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-oxo-2,3-dihydrofuran-3-carboxylic acid with propan-2-amine and oxan-4-ol in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The final product is a white crystalline solid with a melting point of 145-147°C.

Scientific Research Applications

N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide has been studied for its potential applications in various fields of research such as cancer treatment, inflammation, and pain management. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent.

properties

IUPAC Name

N-(oxan-4-yl)-N-propan-2-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)14(12-4-7-16-8-5-12)13(15)11-3-6-17-9-11/h3,6,9-10,12H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPOPYVKVADFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCOCC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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